Cas no 915922-09-7 (N-(3-methylpyridin-4-yl)ethane-1,2-diamine)

N-(3-methylpyridin-4-yl)ethane-1,2-diamine is a versatile organic compound featuring a pyridine core substituted with a methyl group at the 3-position and an ethane-1,2-diamine moiety at the 4-position. This structure imparts strong chelating properties, making it useful in coordination chemistry and catalysis. The compound's bifunctional nature allows for selective binding to metal ions, facilitating applications in ligand design and metal-organic frameworks (MOFs). Its stability under various conditions and compatibility with synthetic modifications enhance its utility in pharmaceutical intermediates and agrochemical research. The presence of both aromatic and aliphatic amine groups further enables its use in cross-coupling reactions and polymer synthesis.
N-(3-methylpyridin-4-yl)ethane-1,2-diamine structure
915922-09-7 structure
Product Name:N-(3-methylpyridin-4-yl)ethane-1,2-diamine
CAS No:915922-09-7
MF:C8H13N3
MW:151.208921194077
CID:996578
PubChem ID:26722560
Update Time:2025-05-19

N-(3-methylpyridin-4-yl)ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-(3-Methylpyridin-4-yl)ethane-1,2-diamine
    • CHEMBRDG-BB 4014008
    • N'-(3-methylpyridin-4-yl)ethane-1,2-diamine
    • N-(3-methylpyridin-4-yl)ethane-1,2-diamine(SALTDATA: FREE)
    • N1-(3-methyl-4-pyridinyl)-1,2-Ethanediamine
    • 915922-09-7
    • FT-0724550
    • N-(3-METHYLPYRIDIN-4-YL)ETHANE-1,2-DIAMINE
    • SCHEMBL3729941
    • DTXSID30650279
    • (2-AMINOETHYL)(3-METHYL-4-PYRIDINYL)AMINE
    • MFCD08059935
    • BS-38711
    • N~1~-(3-Methylpyridin-4-yl)ethane-1,2-diamine
    • AKOS013153641
    • N-(3-methylpyridin-4-yl)ethane-1,2-diamine, AldrichCPR
    • CS-0358328
    • DA-40579
    • N-(3-methylpyridin-4-yl)ethane-1,2-diamine
    • MDL: MFCD08059935
    • Inchi: 1S/C8H13N3/c1-7-6-10-4-2-8(7)11-5-3-9/h2,4,6H,3,5,9H2,1H3,(H,10,11)
    • InChI Key: OKUXSALAQVZSJX-UHFFFAOYSA-N
    • SMILES: N(C1C=CN=CC=1C)CCN

Computed Properties

  • Exact Mass: 151.110947427g/mol
  • Monoisotopic Mass: 151.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 50.9Ų

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Additional information on N-(3-methylpyridin-4-yl)ethane-1,2-diamine

N-(3-methylpyridin-4-yl)ethane-1,2-diamine: A Comprehensive Overview of CAS No. 915922-09-7

N-(3-methylpyridin-4-yl)ethane-1,2-diamine, with the CAS number 915922-09-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring and a diamine functional group. These properties make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of N-(3-methylpyridin-4-yl)ethane-1,2-diamine consists of a pyridine ring substituted with a methyl group at the 3-position and an ethane-1,2-diamine moiety attached to the 4-position. The presence of the pyridine ring imparts aromaticity and electron-withdrawing properties, while the diamine functionality provides opportunities for forming coordination complexes and participating in hydrogen bonding interactions. These characteristics contribute to its potential as a ligand in metalloenzymes and as a building block in the synthesis of more complex molecules.

Recent studies have highlighted the importance of N-(3-methylpyridin-4-yl)ethane-1,2-diamine in the development of new drugs. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can serve as a scaffold for designing inhibitors of specific enzymes involved in various diseases. One notable application is its use as a precursor for developing inhibitors of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative disorders. The ability to modulate HDAC activity through this compound offers promising therapeutic avenues for these conditions.

In addition to its role in drug discovery, N-(3-methylpyridin-4-yl)ethane-1,2-diamine has also been explored for its potential in materials science. Its unique chemical structure makes it suitable for use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. The ability to fine-tune the properties of these materials by varying the substituents on the pyridine ring and the diamine group opens up new possibilities for their use in advanced technological applications.

The synthesis of N-(3-methylpyridin-4-yl)ethane-1,2-diamine has been well-documented in the literature. One common method involves the reaction of 4-chloro-N-(3-methylpyridin-4-yl)acetamide with ammonia or an appropriate amine source under controlled conditions. This approach allows for high yields and good purity, making it suitable for large-scale production. Advances in synthetic methodologies have also led to more efficient and environmentally friendly routes for synthesizing this compound, which is crucial for its widespread adoption in industrial settings.

The physicochemical properties of N-(3-methylpyridin-4-yl)ethane-1,2-diamine have been extensively studied to understand its behavior in different environments. It is known to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays. Its melting point and boiling point are also well-characterized, providing valuable information for handling and storage.

In terms of biological activity, N-(3-methylpyridin-4-yl)ethane-1,2-diamine has shown promising results in preclinical studies. It has been evaluated for its ability to inhibit specific enzymes and receptors involved in disease pathways. For example, it has demonstrated potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, its ability to modulate neurotransmitter systems has led to investigations into its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

The safety profile of N-(3-methylpyridin-4-yl)ethane-1,2-diamine is another critical aspect that has been thoroughly investigated. Toxicity studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further development. However, like any chemical compound used in pharmaceutical applications, it is essential to conduct comprehensive safety assessments to ensure its long-term use is safe and effective.

In conclusion, N-(3-methylpyridin-4-yl)ethane-1,2-diamine (CAS No. 915922-09-7) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an attractive scaffold for drug discovery and materials science applications. Ongoing research continues to uncover new uses and properties of this compound, solidifying its importance in both academic and industrial settings.

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